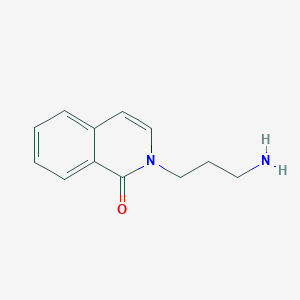

N-ethyl-5-nitro-N-phenylpyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-5-nitro-N-phenylpyrimidine-4,6-diamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Antiviral Activity

N-ethyl-5-nitro-N-phenylpyrimidine-4,6-diamine derivatives have been explored for their antiviral properties. A study by Hocková et al. (2003) detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the C5 position with various groups, including phenyl, and their subsequent conversion into N1- and O6-regioisomers. These derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. However, they showed poor activity against DNA viruses, such as herpes simplex virus and cytomegalovirus, but were notably inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antitumor Agents

Compounds derived from this compound have also been investigated for their potential as antitumor agents. Robson et al. (1997) synthesized novel 2,4-diamino-5-aryl-6-ethylpyrimidines with benzylamino substitutions and evaluated them as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds exhibited potent inhibitory activity against T. gondii and were also tested for in vivo antitumor activity, showing significant effects with minimal toxicity (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).

Anti-Anoxic and Anti-Lipid Peroxidation Activities

Another area of research involves the evaluation of derivatives for their anti-anoxic and anti-lipid peroxidation activities, which could contribute to cerebral protection. Kuno et al. (1992) synthesized novel 4-arylpyrimidine derivatives, including those with amino moieties at the C-5 or C-6 positions of the pyrimidine ring. These compounds were tested for anti-anoxic activity in mice, with several derivatives showing potency comparable to established drugs. They were also effective in anti-lipid peroxidation assays and in preventing arachidonate-induced cerebral edema in rats (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

Synthesis of Heterocyclic Compounds

This compound and its derivatives serve as key intermediates in the synthesis of a wide variety of heterocyclic compounds. For instance, Hosseini and Bayat (2019) developed a straightforward synthesis of N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide and related derivatives via a five-component cascade reaction, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Hosseini & Bayat, 2019).

properties

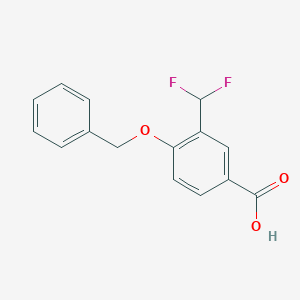

IUPAC Name |

4-N-ethyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-2-16(9-6-4-3-5-7-9)12-10(17(18)19)11(13)14-8-15-12/h3-8H,2H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHDGACPYOTJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2444086.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2444094.png)

![5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile](/img/structure/B2444097.png)

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2444098.png)

![6-Phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2444100.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)